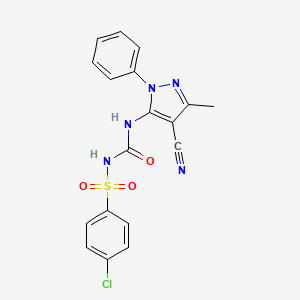

SM19712 free acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H14ClN5O3S |

|---|---|

Molecular Weight |

415.9 g/mol |

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea |

InChI |

InChI=1S/C18H14ClN5O3S/c1-12-16(11-20)17(24(22-12)14-5-3-2-4-6-14)21-18(25)23-28(26,27)15-9-7-13(19)8-10-15/h2-10H,1H3,(H2,21,23,25) |

InChI Key |

CWLFPWRNPQXWLD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1C#N)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of SM19712 Free Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM19712 free acid is a potent and selective, non-peptide inhibitor of Endothelin-Converting Enzyme (ECE), a critical metalloprotease in the biosynthesis of the potent vasoconstrictor and mitogen, endothelin-1 (B181129) (ET-1). By blocking the conversion of the inactive precursor, big endothelin-1 (big ET-1), to the active ET-1 peptide, this compound effectively modulates the pathophysiological processes mediated by the endothelin system. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its molecular target, signaling pathway, in vitro and in vivo pharmacology, and detailed experimental protocols.

Introduction

The endothelin (ET) system plays a crucial role in vascular homeostasis and is implicated in a variety of cardiovascular and inflammatory diseases. Endothelin-1 (ET-1), a 21-amino acid peptide, is the most potent endogenous vasoconstrictor currently known and also exhibits pro-inflammatory and mitogenic activities. The production of ET-1 is tightly regulated, with the final and rate-limiting step being the proteolytic cleavage of its inactive precursor, big ET-1, by Endothelin-Converting Enzyme (ECE).

This compound, the active form of the monosodium salt SM-19712, has emerged as a valuable pharmacological tool for investigating the roles of ECE and a potential therapeutic agent for conditions characterized by excessive ET-1 activity. This document details the mechanism by which this compound exerts its effects, providing quantitative data and methodologies for its scientific evaluation.

Molecular Target and Mechanism of Action

The primary molecular target of this compound is Endothelin-Converting Enzyme (ECE) . ECE is a type II membrane-bound zinc metalloprotease. This compound acts as a direct inhibitor of this enzyme, thereby preventing the conversion of big ET-1 to the biologically active ET-1. This inhibition leads to a reduction in the local and systemic concentrations of ET-1, thereby attenuating its downstream physiological and pathological effects.

Signaling Pathway

The core mechanism of action of this compound is centered on the inhibition of the endothelin biosynthetic pathway. The following diagram illustrates this pathway and the point of intervention by SM19712.

Caption: Endothelin synthesis pathway and the inhibitory action of SM19712.

Quantitative Data

The inhibitory potency and selectivity of SM19712 have been characterized in various in vitro assays. The following tables summarize the available quantitative data.

Table 1: In Vitro Inhibitory Activity of SM19712 against Endothelin-Converting Enzyme

| Enzyme Source | Assay Type | IC50 | Reference |

| Rat Lung Microsomes | Solubilized ECE inhibition | 42 nM | [Umekawa et al., 2000] |

| Cultured Porcine Aortic Endothelial Cells | Conversion of big ET-1 to ET-1 | 31 µM | [Umekawa et al., 2000] |

Table 2: Selectivity Profile of SM19712

| Enzyme | Activity | Note | Reference |

| Neutral Endopeptidase 24.11 (NEP) | No significant inhibition | Tested at 10 - 100 µM | [Umekawa et al., 2000] |

| Angiotensin-Converting Enzyme (ACE) | No significant inhibition | Tested at 10 - 100 µM | [Umekawa et al., 2000] |

Note: Specific IC50 values for NEP and ACE were not available in the reviewed literature, but the compound is reported to be highly selective for ECE.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide summaries of the experimental protocols used to characterize the mechanism of action of SM19712.

In Vitro Endothelin-Converting Enzyme (ECE) Inhibition Assay (from Rat Lung Microsomes)

This protocol is based on the methodology described by Umekawa et al. (2000).

Objective: To determine the in vitro inhibitory activity of this compound on solubilized ECE from rat lung tissue.

Workflow Diagram:

Caption: Workflow for the in vitro ECE inhibition assay.

Detailed Steps:

-

Enzyme Preparation:

-

Homogenize fresh rat lung tissue in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Subject the resulting supernatant to ultracentrifugation to pellet the microsomal fraction.

-

Resuspend the microsomal pellet and solubilize with a non-ionic detergent (e.g., Triton X-100) to release membrane-bound ECE.

-

Centrifuge again to remove insoluble material, the supernatant contains the solubilized ECE.

-

-

Inhibition Assay:

-

In a reaction tube, combine the solubilized ECE preparation, the substrate big ET-1, and varying concentrations of this compound in a suitable assay buffer.

-

Initiate the enzymatic reaction by adding the substrate and incubate the mixture at 37°C for a defined period.

-

Terminate the reaction, typically by adding an acid (e.g., trifluoroacetic acid) to denature the enzyme.

-

Quantify the amount of ET-1 produced using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).

-

Plot the percentage of ECE inhibition against the concentration of SM19712 and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

In Vivo Model of Ischemic Acute Renal Failure in Rats

This protocol is a summary of the methodology used by Matsumura et al. (2000)[1].

Objective: To evaluate the protective effect of SM19712 on renal dysfunction and injury in a rat model of ischemic acute renal failure.

Workflow Diagram:

Caption: Workflow for the ischemic acute renal failure model in rats.

Detailed Steps:

-

Animal Model Preparation:

-

Male rats undergo a unilateral nephrectomy (removal of the right kidney) under anesthesia.

-

The animals are allowed to recover for two weeks to induce compensatory hypertrophy of the remaining (left) kidney.

-

-

Induction of Ischemia-Reperfusion Injury:

-

The rats are anesthetized, and the left renal artery and vein are occluded with a clamp for 45 minutes to induce ischemia.

-

After 45 minutes, the clamp is removed to allow reperfusion of the kidney.

-

-

Drug Administration:

-

SM19712 (at various doses, e.g., 3, 10, 30 mg/kg) or vehicle is administered as an intravenous bolus injection prior to the induction of ischemia[1].

-

-

Assessment of Renal Injury:

-

Renal Function: Blood samples are collected at various time points after reperfusion (e.g., 24 hours) to measure markers of renal function, such as serum creatinine and blood urea (B33335) nitrogen (BUN).

-

Histopathology: At the end of the experiment, the kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of tubular necrosis, cast formation, and medullary congestion.

-

Renal ET-1 Content: Kidney tissue is homogenized, and the concentration of ET-1 is measured by ELISA or RIA to confirm the in vivo inhibition of ECE by SM19712.

-

In Vivo Model of Dextran (B179266) Sodium Sulfate (B86663) (DSS)-Induced Colitis in Mice

This protocol is based on studies investigating the effects of ECE inhibition in experimental colitis.

Objective: To assess the therapeutic potential of SM19712 in a mouse model of inflammatory bowel disease.

Detailed Steps:

-

Induction of Colitis:

-

Colitis is induced in mice by administering dextran sodium sulfate (DSS) in their drinking water for a specified period (e.g., 5-7 days). The concentration of DSS can be varied to induce acute or chronic colitis.

-

-

Drug Administration:

-

SM19712 or vehicle is administered to the mice, typically via daily oral gavage or intraperitoneal injection, starting concurrently with or prior to the DSS administration.

-

-

Assessment of Colitis Severity:

-

Disease Activity Index (DAI): Mice are monitored daily for weight loss, stool consistency, and the presence of blood in the stool. A composite DAI score is calculated.

-

Colon Length: At the end of the study, the mice are euthanized, and the entire colon is excised. The length of the colon is measured, as colon shortening is a hallmark of inflammation.

-

Histopathology: A section of the distal colon is fixed, sectioned, and stained with H&E to evaluate the extent of inflammation, ulceration, and crypt damage.

-

Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils. MPO activity in the colon tissue is measured as a biochemical marker of neutrophil infiltration and inflammation.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of endothelin-converting enzyme. Its mechanism of action, centered on the blockade of endothelin-1 production, has been demonstrated in both in vitro and in vivo settings. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of ECE inhibition in a variety of disease models. The high selectivity of SM19712 for ECE over other metalloproteases makes it a valuable tool for elucidating the specific roles of the endothelin system in health and disease.

References

SM19712 Free Acid: A Technical Guide for Researchers

An In-depth Examination of a Potent and Selective Endothelin-Converting Enzyme Inhibitor

Abstract

SM19712 free acid, a potent and selective nonpeptide inhibitor of endothelin-converting enzyme (ECE), holds significant promise for research in cardiovascular diseases and other conditions where the endothelin system plays a critical pathological role. This technical guide provides a comprehensive overview of SM19712, including its chemical properties, mechanism of action, and key experimental data. Detailed experimental protocols for its evaluation and a representative synthesis scheme are also presented to facilitate further investigation by researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a synthetic organic compound with the following identifiers:

| Property | Value |

| IUPAC Name | 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl]benzenesulfonamide |

| Synonyms | SM-19712 |

| CAS Number | 194542-56-8 |

| Molecular Formula | C₁₈H₁₄ClN₅O₃S |

| Molecular Weight | 431.85 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and DMF |

Note: The initial search results often refer to the monosodium salt (CAS 194542-56-8). This guide focuses on the free acid form.

Mechanism of Action: Inhibition of Endothelin-Converting Enzyme

SM19712 exerts its biological effects through the potent and selective inhibition of endothelin-converting enzyme (ECE). ECE is a key metalloprotease in the endothelin (ET) biosynthesis pathway, responsible for the conversion of the inactive precursor, big endothelin-1 (B181129) (big ET-1), into the highly potent vasoconstrictor and mitogen, endothelin-1 (ET-1).

By inhibiting ECE, SM19712 effectively blocks the production of mature ET-1. This leads to a reduction in the downstream effects of ET-1, which include vasoconstriction, cell proliferation, and inflammation. The selectivity of SM19712 for ECE over other metalloproteases, such as neutral endopeptidase 24.11 and angiotensin-converting enzyme (ACE), makes it a valuable tool for specifically investigating the roles of the endothelin system.

Endothelin Signaling Pathway and the Role of SM19712

The following diagram illustrates the endothelin signaling pathway and the point of intervention for SM19712.

Caption: The endothelin synthesis and signaling pathway, highlighting the inhibitory action of SM19712 on ECE.

Quantitative Data

In Vitro ECE Inhibition

| Compound | Target | Assay | IC₅₀ (nM) | Selectivity |

| SM19712 | Endothelin-Converting Enzyme (ECE) | ECE inhibition assay with solubilized rat lung microsomes | 42 | High selectivity over neutral endopeptidase 24.11 and angiotensin-converting enzyme |

In Vivo Efficacy in a Rat Model of Ischemic Acute Renal Failure

The protective effects of SM19712 were evaluated in a rat model of ischemic acute renal failure induced by occlusion of the left renal artery and vein.

| Treatment Group | Dose (mg/kg, i.v.) | Effect on Renal Dysfunction | Effect on Histopathological Damage |

| Vehicle Control | - | Marked decrease in renal function | Severe renal damage (tubular necrosis, proteinaceous casts, medullary congestion) |

| SM19712 | 3 | Dose-dependent attenuation | Dose-dependent attenuation |

| SM19712 | 10 | Dose-dependent attenuation | Dose-dependent attenuation |

| SM19712 | 30 | Dose-dependent attenuation | Dose-dependent attenuation |

Data summarized from in vivo studies in rats.

Experimental Protocols

In Vitro ECE Inhibition Assay (Fluorometric)

This protocol describes a representative method for determining the IC₅₀ of SM19712 for ECE inhibition using a fluorogenic substrate.

Materials:

-

Recombinant human ECE-1

-

Fluorogenic ECE substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

This compound

-

DMSO

-

96-well black microplates

-

Fluorescence microplate reader (Excitation/Emission ~320/420 nm)

Procedure:

-

Compound Preparation: Prepare a stock solution of SM19712 in DMSO. Serially dilute the stock solution in Assay Buffer to obtain a range of test concentrations.

-

Enzyme Preparation: Dilute the recombinant human ECE-1 in Assay Buffer to the desired working concentration.

-

Assay Reaction: a. To each well of the 96-well plate, add the diluted SM19712 solutions. Include a vehicle control (Assay Buffer with DMSO) and a positive control (no inhibitor). b. Add the diluted ECE-1 enzyme solution to all wells except for the no-enzyme control wells. c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding the fluorogenic ECE substrate to all wells.

-

Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes using a fluorescence microplate reader.

-

Data Analysis: a. Determine the rate of reaction (V) for each concentration of SM19712 by calculating the slope of the linear portion of the fluorescence versus time curve. b. Calculate the percentage of inhibition for each concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the SM19712 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental Workflow for IC₅₀ Determination:

SM-19712: A Potent and Selective Endothelin-Converting Enzyme Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SM-19712, a novel, potent, and selective nonpeptidic inhibitor of endothelin-converting enzyme (ECE). SM-19712, chemically identified as 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl] benzenesulfonamide, monosodium salt, has demonstrated significant efficacy in both in vitro and in vivo models.[1][2] This document consolidates available data on its inhibitory activity, selectivity, and preclinical efficacy. It also provides detailed experimental protocols for relevant assays and visualizes the underlying biological pathways to facilitate further research and development efforts in the field of cardiovascular and renal diseases.

Introduction to Endothelin and Endothelin-Converting Enzyme

The endothelin (ET) system plays a crucial role in vasoconstriction and has been implicated in the pathophysiology of various cardiovascular and renal diseases. Endothelin-1 (B181129) (ET-1), the most potent vasoconstrictor known, is synthesized from its inactive precursor, big endothelin-1 (big ET-1), through the catalytic action of endothelin-converting enzyme (ECE). Inhibition of ECE presents a promising therapeutic strategy for conditions characterized by elevated ET-1 levels. SM-19712 has emerged as a significant small molecule inhibitor in this context.

SM-19712: In Vitro Inhibitory Activity

SM-19712 has been shown to be a potent inhibitor of ECE. The following table summarizes the key quantitative data on its in vitro inhibitory activity.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 42 nM | ECE solubilized from rat lung microsomes | [1] |

| IC50 | 31 µM | Endogenous conversion of big ET-1 to ET-1 in cultured porcine aortic endothelial cells | [1] |

Selectivity Profile of SM-19712

A critical aspect of a therapeutic inhibitor is its selectivity for the target enzyme. SM-19712 has demonstrated high specificity for ECE over other metalloproteases.

| Enzyme | Inhibition at 10 - 100 µM | Reference |

| Neutral Endopeptidase 24.11 (NEP) | No effect | [1] |

| Angiotensin-Converting Enzyme (ACE) | No effect | [1] |

Preclinical In Vivo Efficacy

The therapeutic potential of SM-19712 has been evaluated in animal models of ischemic acute renal failure and myocardial infarction.

Ischemic Acute Renal Failure in Rats

In a rat model of ischemic acute renal failure, intravenous administration of SM-19712 prior to the ischemic event dose-dependently attenuated renal dysfunction and histopathological damage.[2] Notably, SM-19712 was found to be more potent than phosphoramidon, a conventional ECE inhibitor, at the same dose.[2] Furthermore, the elevated kidney tissue levels of ET-1 post-ischemia were completely suppressed by a high dose of SM-19712.[2]

| Dose (Intravenous) | Effect | Reference |

| 3, 10, 30 mg/kg | Dose-dependent attenuation of ischemia/reperfusion-induced renal dysfunction and tissue damage. | [2] |

| 30 mg/kg | Complete suppression of the increase in renal ET-1 content. | [2] |

Myocardial Infarction in Rabbits

In a rabbit model of acute myocardial infarction induced by coronary occlusion and reperfusion, SM-19712 demonstrated cardioprotective effects.

| Effect | Reference |

| Reduced infarct size | [1] |

| Reduced the increase in serum concentration of ET-1 | [1] |

| Reduced the serum activity of creatinine (B1669602) phosphokinase | [1] |

Pharmacokinetics and Clinical Trials

As of the latest available information, detailed pharmacokinetic parameters for SM-19712, such as its half-life, bioavailability, and clearance, have not been published in the public domain. Similarly, there is no publicly available information regarding any clinical trials of SM-19712 in humans.

Signaling Pathways and Experimental Workflows

Endothelin Synthesis and Signaling Pathway

The following diagram illustrates the synthesis of endothelin-1 and its subsequent signaling cascade, which is the target of SM-19712.

References

- 1. Pharmacological characterization of a novel sulfonylureid-pyrazole derivative, SM-19712, a potent nonpeptidic inhibitor of endothelin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective effect of SM-19712, a novel and potent endothelin converting enzyme inhibitor, on ischemic acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to SM19712 Free Acid: A Potent Nonpeptide Endothelin-Converting Enzyme-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of SM19712 free acid, a selective inhibitor of endothelin-converting enzyme-1 (ECE-1). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in areas involving the endothelin system and G protein-coupled receptor (GPCR) signaling.

Core Chemical Properties and Data

This compound is a nonpeptide small molecule that has been instrumental in elucidating the physiological and pathological roles of ECE-1. Its fundamental chemical and physical properties are summarized below for easy reference.

| Property | Value |

| CAS Number | 194542-49-9 |

| Molecular Formula | C18H14ClN5O3S |

| Molecular Weight | 415.85 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the potent and selective inhibition of endothelin-converting enzyme-1. ECE-1 is a key zinc metalloprotease responsible for the final step in the biosynthesis of the potent vasoconstrictor and mitogen, endothelin-1 (B181129) (ET-1), from its inactive precursor, big endothelin-1 (big ET-1).

The endothelin signaling cascade begins with the transcription and translation of the preproendothelin (B1168534) gene, which is then processed into proendothelin and subsequently cleaved by furin convertase to yield big ET-1. ECE-1, located on the cell surface and in intracellular compartments, cleaves the Trp21-Val22 bond of big ET-1 to produce the biologically active 21-amino acid peptide, ET-1. ET-1 then binds to two main GPCR subtypes: the endothelin A (ETA) receptor, primarily found on vascular smooth muscle cells and mediating vasoconstriction and cell proliferation, and the endothelin B (ETB) receptor, located on endothelial cells and mediating vasodilation through the release of nitric oxide and prostacyclin, as well as on smooth muscle cells where it also contributes to vasoconstriction.

By inhibiting ECE-1, SM19712 effectively blocks the production of mature ET-1, thereby attenuating the downstream signaling events mediated by both ETA and ETB receptors. This makes SM19712 a valuable tool for investigating the roles of the endothelin system in various physiological and pathological processes, including cardiovascular regulation, inflammation, and cancer.

Caption: Endothelin signaling pathway and the inhibitory action of SM19712.

Experimental Protocols

In Vitro Endothelin-Converting Enzyme-1 (ECE-1) Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the inhibitory activity of SM19712 on recombinant human ECE-1.

Materials and Reagents:

-

Recombinant Human ECE-1

-

Fluorogenic ECE-1 Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of the SM19712 stock solution in assay buffer to achieve a range of desired concentrations.

-

Reconstitute the recombinant human ECE-1 in assay buffer to the recommended working concentration.

-

Reconstitute the fluorogenic substrate in DMSO and then dilute to the working concentration in assay buffer.

-

-

Assay Protocol:

-

To the wells of a 96-well black microplate, add 20 µL of the serially diluted SM19712 or vehicle control (assay buffer with the same final concentration of DMSO).

-

Add 40 µL of the diluted ECE-1 enzyme solution to each well.

-

Include control wells:

-

100% Activity Control: 20 µL vehicle + 40 µL ECE-1

-

No Enzyme Control: 20 µL vehicle + 40 µL assay buffer

-

-

Gently mix the plate and pre-incubate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 40 µL of the ECE-1 substrate solution to all wells.

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically for 30-60 minutes (e.g., excitation at 320 nm and emission at 405 nm, depending on the substrate).

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Calculate the percentage of inhibition for each concentration of SM19712 relative to the 100% activity control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Experimental workflow for the in vitro ECE-1 inhibition assay.

Cell-Based GPCR Trafficking Assay via Immunofluorescence

SM19712 has been utilized to study the role of ECE-1 in the trafficking of GPCRs, such as the corticotropin-releasing factor receptor 1 (CRF1). This protocol describes a general method to assess agonist-induced receptor internalization using immunofluorescence microscopy.

Materials and Reagents:

-

Cells expressing the GPCR of interest (e.g., HEK293 cells stably expressing HA-tagged CRF1)

-

Cell culture medium and supplements

-

This compound

-

GPCR agonist (e.g., CRF)

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody against an extracellular epitope of the receptor (e.g., anti-HA antibody)

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Plate the cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with SM19712 (at the desired concentration) or vehicle (DMSO) for a specified time (e.g., 30 minutes).

-

Stimulate the cells with the GPCR agonist for various time points (e.g., 0, 5, 15, 30 minutes) to induce receptor internalization.

-

-

Immunofluorescence Staining:

-

Wash the cells with ice-cold PBS.

-

Fix the cells with fixation buffer for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes (optional, for detecting total receptor). For surface receptor staining, omit this step.

-

Block non-specific binding with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Imaging and Analysis:

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the cells using a fluorescence microscope.

-

Capture images of multiple fields for each condition.

-

Analyze the images to quantify receptor internalization. This can be done by measuring the fluorescence intensity at the plasma membrane versus intracellular vesicles.

-

Caption: Experimental workflow for a cell-based GPCR trafficking assay.

An In-Depth Technical Guide to the Safe Handling and Biological Activity of SM19712 Free Acid for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and mechanism of action of SM19712 free acid, a potent and selective endothelin-converting enzyme (ECE) inhibitor. The information is intended to support researchers in the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

| Property | Information |

| Molecular Formula | C₁₈H₁₄ClN₅O₃S |

| Appearance | Likely a solid, off-white to light brown powder (based on the hydrate (B1144303) form) |

| Solubility | Soluble in DMSO and water (based on the hydrate form) |

| Storage Temperature | 2-8°C (based on the hydrate form) |

Safety and Handling

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, information for the chemically similar SM-19712 hydrate provides essential safety guidance. Researchers should handle the free acid with the same precautions.

Hazard Identification

Based on the hazard classifications for the hydrate form, this compound should be considered:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures

The following precautionary statements, derived from data on the hydrate form, should be strictly followed:

| Precautionary Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the powder outside of a fume hood.

-

Skin and Body Protection: A laboratory coat and appropriate clothing to prevent skin exposure.

Emergency Procedures

In the event of exposure or a spill, follow these procedures:

| Emergency Situation | Protocol |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |

| Ingestion | Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention. |

| Spill | Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and follow institutional emergency procedures. |

Mechanism of Action

SM19712 is a potent and selective inhibitor of Endothelin-Converting Enzyme (ECE), primarily ECE-1. ECE-1 is a key enzyme in the endothelin pathway. Additionally, research suggests that ECE-1 plays a role in the degradation of Substance P, indicating a dual mechanism of action for SM19712.

Inhibition of Endothelin-1 Production

The primary mechanism of action of SM19712 is the inhibition of ECE-1. This enzyme is responsible for the proteolytic conversion of the inactive precursor, Big Endothelin-1 (Big ET-1), into the highly potent vasoconstrictor, Endothelin-1 (ET-1). By blocking this conversion, SM19712 effectively reduces the levels of active ET-1.

Modulation of Substance P Signaling

Emerging research has shown that ECE-1 is also involved in the degradation of Substance P, a neuropeptide involved in neurogenic inflammation and pain signaling. Substance P exerts its effects by binding to the Neurokinin-1 (NK1) receptor. By inhibiting ECE-1, SM19712 may prevent the degradation of Substance P, potentially leading to prolonged activation of the NK1 receptor.

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by SM19712.

Caption: Inhibition of Endothelin-1 Production by SM19712.

The Endothelin Pathway and Its Inhibition by SM-19712: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The endothelin (ET) system is a critical regulator of vascular tone and cellular growth, with its dysregulation implicated in a host of cardiovascular and renal diseases. The generation of the potent vasoconstrictor endothelin-1 (B181129) (ET-1) is a key step in this pathway, mediated by the endothelin-converting enzyme (ECE). Inhibition of ECE presents a compelling therapeutic strategy to mitigate the pathological effects of excessive ET-1. This technical guide provides an in-depth exploration of the endothelin signaling cascade and the pharmacological profile of SM-19712, a potent and selective nonpeptidic inhibitor of ECE. We will delve into the mechanism of action of SM-19712, present key preclinical data, and provide detailed experimental protocols for assessing its efficacy.

The Endothelin Signaling Pathway

The endothelin signaling pathway plays a crucial role in vascular homeostasis. The primary effector molecule, ET-1, is a 21-amino acid peptide with potent vasoconstrictive and mitogenic properties.[1] The synthesis of ET-1 is a multi-step process that begins with the transcription and translation of the preproendothelin-1 gene. The resulting protein is proteolytically cleaved to form proendothelin-1, which is further processed to the inactive precursor, big ET-1. The final and rate-limiting step is the conversion of big ET-1 to the biologically active ET-1 by endothelin-converting enzyme (ECE).[2][3]

Once secreted, ET-1 exerts its effects by binding to two distinct G protein-coupled receptors: the endothelin A (ETA) receptor and the endothelin B (ETB) receptor.[1]

-

ETA Receptors: Primarily located on vascular smooth muscle cells, ETA receptor activation leads to potent and sustained vasoconstriction. This is mediated through the Gq/11 signaling cascade, resulting in increased intracellular calcium concentrations.[3]

-

ETB Receptors: Found on both endothelial and vascular smooth muscle cells, the function of ETB receptors is more complex. On endothelial cells, their activation stimulates the production of vasodilators such as nitric oxide (NO) and prostacyclin, leading to vasodilation. Conversely, ETB receptors on smooth muscle cells mediate vasoconstriction.[3]

Dysregulation of the endothelin pathway, characterized by an overproduction of ET-1, is implicated in the pathophysiology of various diseases, including pulmonary arterial hypertension, heart failure, and chronic kidney disease.

Figure 1. The Endothelin Signaling Pathway and the Site of SM-19712 Inhibition.

SM-19712: A Potent and Selective ECE Inhibitor

SM-19712, with the chemical name 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl] benzenesulfonamide, monosodium salt, is a novel, nonpeptidic inhibitor of endothelin-converting enzyme.[4]

Mechanism of Action

SM-19712 exerts its pharmacological effects by directly inhibiting the activity of ECE.[5] By blocking this enzyme, SM-19712 prevents the conversion of the inactive precursor, big ET-1, into the highly potent vasoconstrictor, ET-1.[5] This leads to a reduction in the circulating and local concentrations of active ET-1, thereby attenuating its downstream pathological effects, including vasoconstriction and cellular proliferation.

Potency and Selectivity

Preclinical studies have demonstrated the potent and selective inhibitory activity of SM-19712.

| Parameter | Value | Target/System | Reference |

| IC50 | 42 nM | ECE from rat lung microsomes | [5] |

| IC50 | 31 µM | Endogenous conversion of big ET-1 to ET-1 in cultured porcine aortic endothelial cells | [5] |

| Selectivity | No effect at 10-100 µM | Neutral Endopeptidase 24.11 (NEP) and Angiotensin-Converting Enzyme (ACE) | [5] |

Table 1: In Vitro Potency and Selectivity of SM-19712

Preclinical Efficacy of SM-19712

The therapeutic potential of SM-19712 has been evaluated in animal models of diseases where the endothelin system is upregulated.

Ischemic Acute Renal Failure in Rats

In a rat model of ischemic acute renal failure, intravenous administration of SM-19712 prior to the ischemic event demonstrated a dose-dependent protective effect.[4]

| Dose of SM-19712 (mg/kg, i.v.) | Outcome | Reference |

| 3, 10, 30 | Attenuated ischemia/reperfusion-induced renal dysfunction | [4] |

| 3, 10, 30 | Dose-dependently attenuated renal tissue damage (tubular necrosis, proteinaceous casts, medullary congestion) | [4] |

| 30 | Completely suppressed the elevation of renal ET-1 content | [4] |

Table 2: Effects of SM-19712 in a Rat Model of Ischemic Acute Renal Failure

Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice

The efficacy of SM-19712 has also been demonstrated in a mouse model of inflammatory bowel disease.

| Treatment | Outcome | Reference |

| SM-19712 (15 mg/kg/day) | Attenuated histologic signs of tissue injury and inflammation | [6][7] |

| SM-19712 (15 mg/kg/day) | Decreased the extent of loose stools and fecal blood | [6][7] |

Table 3: Effects of SM-19712 in a Mouse Model of DSS-Induced Colitis

Experimental Protocols

Ischemic Acute Renal Failure (ARF) in Rats

This protocol describes the induction of ischemic ARF in rats to evaluate the efficacy of ECE inhibitors like SM-19712.[4]

Figure 2. Experimental Workflow for Ischemic Acute Renal Failure Model in Rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats undergo a contralateral nephrectomy two weeks prior to the induction of ischemia.

-

Drug Administration: A single intravenous bolus of SM-19712 (at doses of 3, 10, or 30 mg/kg) or the vehicle is administered.

-

Ischemia-Reperfusion: The left renal artery and vein are occluded for 45 minutes, followed by reperfusion.[4]

-

Assessment of Renal Function: At 24 hours post-reperfusion, renal function is assessed by measuring parameters such as blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) levels.

-

Histopathology: Kidney tissues are collected at 24 hours post-reperfusion, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate the extent of tubular necrosis, cast formation, and medullary congestion.[4]

-

Measurement of Renal ET-1 Content: Kidney tissue is harvested at 6 hours post-reperfusion for the quantification of ET-1 levels, typically by enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[4]

Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice

This protocol outlines the induction of colitis in mice using DSS to assess the anti-inflammatory effects of SM-19712.[6][7]

Methodology:

-

Animal Model: C57BL/6 mice are commonly used for this model.

-

Induction of Colitis: Acute colitis is induced by administering 3-5% (w/v) DSS in the drinking water for 5-7 consecutive days.[8]

-

Drug Administration: SM-19712 (15 mg/kg) or vehicle is administered daily, typically via oral gavage or intraperitoneal injection, starting concurrently with or slightly before DSS administration.[6][7]

-

Clinical Assessment: Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate a disease activity index (DAI).

-

Histopathological Analysis: At the end of the study period, the colon is excised, and its length is measured. Colonic tissue sections are stained with H&E to assess the degree of inflammation, ulceration, and tissue damage.

-

Biochemical Analysis: Colonic tissue can be homogenized to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration and to quantify cytokine levels.

Conclusion

The endothelin pathway, particularly the conversion of big ET-1 to ET-1 by ECE, represents a pivotal point for therapeutic intervention in a variety of cardiovascular and inflammatory diseases. SM-19712 has emerged as a potent and selective ECE inhibitor with demonstrated efficacy in preclinical models of acute renal failure and colitis. The data presented in this guide underscore the potential of ECE inhibition as a therapeutic strategy and highlight SM-19712 as a promising candidate for further development. The detailed experimental protocols provided herein offer a framework for the continued investigation of SM-19712 and other ECE inhibitors in relevant disease models.

References

- 1. A rapid and versatile method for screening endothelin converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective effect of SM-19712, a novel and potent endothelin converting enzyme inhibitor, on ischemic acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SM19712|194542-49-9|COA [dcchemicals.com]

- 4. Protective Effect of SM-19712, a Novel and Potent Endothelin Converting Enzyme Inhibitor, on Ischemic Acute Renal Failure in Rats [jstage.jst.go.jp]

- 5. Pharmacological Characterization of a Novel Sulfonylureid-Pyrazole Derivative, SM-19712, a Potent Nonpeptidic Inhibitor of Endothelin Converting Enzyme [jstage.jst.go.jp]

- 6. Endothelin converting enzyme (ECE) activity in human vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic Effect of Endothelin-Converting Enzyme Inhibitor on Chronic Kidney Disease through the Inhibition of Endoplasmic Reticulum Stress and the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection and Assessment of Endothelin-Converting Enzyme Activity | Springer Nature Experiments [experiments.springernature.com]

The Endothelin-Converting Enzyme Inhibitor SM-19712 in Experimental Colitis: A Technical Overview

A Comprehensive Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical research applications of SM-19712, an inhibitor of endothelin-converting enzyme (ECE), in experimental models of colitis. The information presented herein is synthesized from a key study investigating the therapeutic potential of SM-19712 in dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis in mice. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development for inflammatory bowel disease (IBD).

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study on the effects of SM-19712 in a DSS-induced colitis model.

Table 1: Effect of SM-19712 on Colonic Immunostaining

| Marker | Treatment Group | Outcome | p-value |

| Endothelin-1 (B181129) (ET-1) | DSS | Significant Increase | p<0.01 |

| DSS + SM-19712 | Inhibition of Increase | p<0.05 | |

| PECAM-1 | DSS | Significant Increase | p<0.001 |

| DSS + SM-19712 | Partial Inhibition (~40%) | p<0.05 |

Table 2: Effect of SM-19712 on Disease Activity Index (DAI) and Clinical Parameters

| Parameter | Treatment Group | Outcome |

| Loose Stools | DSS + SM-19712 | Attenuated |

| Fecal Blood | DSS + SM-19712 | Decreased |

| Body Weight Loss | DSS + SM-19712 | Attenuated |

| Histologic Signs of Injury | DSS + SM-19712 | Attenuated |

| Colon Shortening | DSS + SM-19712 | No Significant Decrease |

| Myeloperoxidase (MPO) Activity | DSS + SM-19712 | No Significant Effect |

Experimental Protocols

Dextran Sodium Sulfate (DSS)-Induced Colitis Model

A widely used model for inducing colitis that mimics aspects of human ulcerative colitis was employed.

-

Animal Model: C57BL mice.[1]

-

Induction Agent: 5% 40 kD Dextran Sodium Sulfate (DSS) administered in the drinking water.[1]

-

Duration: 5-6 days to induce acute colitis.[1]

-

Endpoints: The model induces colonic inflammation, vasoconstriction, and microvascular dysfunctions.[1][2]

SM-19712 Administration

-

Drug: SM-19712, an endothelin-converting enzyme (ECE) inhibitor.[2]

-

Route of Administration: The specific route of administration was not explicitly stated in the provided search results, but daily administration was noted.

Assessment of Colitis Severity

A multi-parameter approach was used to evaluate the severity of colitis and the therapeutic effects of SM-19712.

-

Disease Activity Index (DAI): A composite score based on stool consistency, presence of fecal blood, and body weight loss.[2]

-

Histological Analysis: Colonic tissues were examined for signs of tissue injury and inflammation.[1][2]

-

Colon Length: Measured as an indicator of inflammation; significant shortening is a hallmark of colitis.[2]

-

Myeloperoxidase (MPO) Assay: MPO activity was measured as a biochemical marker of neutrophil infiltration into the colonic tissue.[2]

Immunohistochemistry

-

Target Proteins: Endothelin-1 (ET-1) and Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1).[1][2]

-

Purpose: To quantify the expression and localization of these proteins in the colonic tissue. Elevated ET-1 is implicated in vasoconstriction, while increased PECAM-1 is indicative of angiogenesis.[1][2]

Signaling Pathways and Experimental Workflow

The therapeutic effects of SM-19712 in colitis are primarily attributed to its inhibition of the endothelin-1 (ET-1) pathway.

Caption: Proposed mechanism of action of SM-19712 in DSS-induced colitis.

The diagram above illustrates the proposed mechanism of action of SM-19712 in the context of DSS-induced colitis. In this model, DSS induces colonic inflammation, leading to an increase in the precursor Big ET-1. The enzyme ECE converts Big ET-1 to the potent vasoconstrictor ET-1. Elevated ET-1 contributes to microvascular constriction and angiogenesis, both of which are involved in the pathophysiology of colitis and subsequent tissue injury. SM-19712, as an ECE inhibitor, blocks the conversion of Big ET-1 to ET-1, thereby mitigating the downstream pathological effects.

Caption: Experimental workflow for evaluating SM-19712 in a colitis model.

This workflow diagram outlines the key steps in the preclinical evaluation of SM-19712. The study begins with the induction of colitis in C57BL mice using DSS. A treatment group receives daily administration of SM-19712. The efficacy of the treatment is then assessed through a series of endpoints including the Disease Activity Index, histological examination of the colon, measurement of colon length, MPO assay for neutrophil infiltration, and immunohistochemical analysis of ET-1 and PECAM-1 expression.

Discussion and Conclusion

The available preclinical data suggests that the endothelin-converting enzyme inhibitor, SM-19712, shows promise in mitigating several key pathological features of experimental colitis.[2] By inhibiting the production of ET-1, SM-19712 appears to reduce microvascular constriction and angiogenesis, leading to an attenuation of tissue injury, inflammation, and clinical signs of the disease such as loose stools, fecal blood, and weight loss.[2]

It is noteworthy that SM-19712 did not significantly affect all markers of inflammation, specifically neutrophil infiltration (as measured by MPO activity) and colon shortening.[1][2][3] This suggests that the therapeutic effects of SM-19712 may be more targeted towards the vascular and tissue injury aspects of colitis, and that other inflammatory pathways independent of ET-1 play a significant role in neutrophil recruitment and gross morphological changes of the colon in this model.

The findings from this single preclinical study provide a strong rationale for further investigation into the therapeutic potential of ECE inhibitors like SM-19712 for the treatment of inflammatory bowel disease. Future studies could explore the efficacy of SM-19712 in other models of colitis, investigate optimal dosing and administration routes, and further elucidate the downstream signaling pathways affected by ET-1 inhibition in the inflamed gut.

Disclaimer: This technical guide is based on a limited number of publicly available research articles. Further comprehensive studies are required to fully delineate the therapeutic potential and mechanism of action of SM-19712 in colitis.

References

- 1. Effects of the endothelin-converting enzyme inhibitor SM-19712 in a mouse model of dextran sodium sulfate-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the endothelin converting enzyme inhibitor SM-19712 in a mouse model of dextran sodium sulfate-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

The Potential of SM19712 in Mitigating Ischemic Acute Renal Failure: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic acute renal failure (ARF), now more commonly referred to as acute kidney injury (AKI), is a critical medical condition characterized by a sudden decline in renal function. This condition often arises from renal ischemia-reperfusion (I/R) injury, a paradoxical phenomenon where the restoration of blood flow to an ischemic organ exacerbates tissue damage.[1][2] The pathophysiology of ischemic AKI is complex, involving a cascade of events including endothelial and epithelial cell injury, inflammation, and hemodynamic alterations.[1][2] A key player in this intricate process is Endothelin-1 (ET-1), the most potent vasoconstrictor peptide known.[3] Increased renal expression of ET-1 is a hallmark of ischemic injury and contributes significantly to the post-ischemic glomerular dysfunction that defines ARF.[4][5] This has led to the exploration of therapeutic strategies targeting the endothelin system. SM19712, a potent and novel nonpeptidic inhibitor of endothelin-converting enzyme (ECE), has emerged as a promising agent in preclinical studies.[6][7] This technical guide provides an in-depth analysis of the available research on SM19712 in the context of ischemic ARF, focusing on its mechanism of action, experimental validation, and future potential.

Mechanism of Action: Targeting the Endothelin Pathway

SM19712 exerts its protective effects by inhibiting the endothelin-converting enzyme (ECE), which is responsible for the final step in the synthesis of the potent vasoconstrictor Endothelin-1 (ET-1).[6] In the pathophysiology of ischemic acute renal failure, a surge in renal ET-1 levels is observed following ischemia-reperfusion, contributing to sustained vasoconstriction and reduced renal blood flow.[4][6] By blocking ECE, SM19712 effectively suppresses this increase in ET-1, thereby mitigating its detrimental effects on renal hemodynamics and tissue integrity.[6]

Preclinical Evidence: A Rat Model of Ischemic ARF

A pivotal study investigated the protective effects of SM19712 in a rat model of ischemic ARF. The findings from this research provide the core quantitative data and experimental protocols detailed below.

Experimental Protocol

The study utilized a well-established rat model of ischemic acute renal failure.[6] The experimental workflow is outlined below.

Detailed Methodology:

-

Animal Model: Male Sprague-Dawley rats were used. To induce a more pronounced renal failure in a single kidney, a contralateral (right) nephrectomy was performed two weeks prior to the ischemic insult.[6]

-

Induction of Ischemia: Acute renal failure was induced by occluding the left renal artery and vein for 45 minutes, followed by reperfusion.[6]

-

Drug Administration: A single intravenous bolus injection of SM19712 (at doses of 3, 10, and 30 mg/kg), phosphoramidon (a conventional ECE inhibitor, at 10 mg/kg), or a vehicle was administered just before the occlusion.[6]

-

Assessment of Renal Function: Blood samples were collected 24 hours after reperfusion to measure blood urea (B33335) nitrogen (BUN) and serum creatinine levels, key markers of renal function.[6]

-

Measurement of Renal ET-1 Content: Kidney tissue was harvested at 6 and 24 hours post-reperfusion to determine the concentration of Endothelin-1.[6]

-

Histopathological Analysis: Kidney sections were examined for evidence of tissue damage, including tubular necrosis, the presence of proteinaceous casts in the tubuli, and medullary congestion.[6]

Quantitative Data Summary

The study demonstrated a dose-dependent protective effect of SM19712 on renal function and histology.

Table 1: Effect of SM19712 on Renal Function Markers (24h post-reperfusion) [6]

| Treatment Group | Dose (mg/kg) | Blood Urea Nitrogen (BUN) (mg/dL) | Serum Creatinine (mg/dL) |

| Sham | - | 23.4 ± 1.3 | 0.5 ± 0.0 |

| Ischemia + Vehicle | - | 138.7 ± 8.7 | 4.3 ± 0.4 |

| Ischemia + SM19712 | 3 | 102.3 ± 12.5 | 3.1 ± 0.5 |

| Ischemia + SM19712 | 10 | 65.4 ± 11.1 | 1.8 ± 0.4 |

| Ischemia + SM19712 | 30 | 38.7 ± 5.2 | 0.9 ± 0.2 |

| Ischemia + Phosphoramidon | 10 | 110.1 ± 10.3 | 3.5 ± 0.4 |

*p<0.05, **p<0.01 vs. Ischemia + Vehicle. Data are presented as mean ± S.E.M.

Table 2: Effect of SM19712 on Renal Endothelin-1 Content [6]

| Time Post-Reperfusion | Treatment Group | Dose (mg/kg) | Renal ET-1 Content (pg/g tissue) |

| 6h | Sham | - | 108.3 ± 9.7 |

| 6h | Ischemia + Vehicle | - | 254.7 ± 21.3** |

| 6h | Ischemia + SM19712 | 30 | 115.6 ± 10.1## |

| 24h | Sham | - | 112.5 ± 8.4 |

| 24h | Ischemia + Vehicle | - | 198.4 ± 15.6* |

| 24h | Ischemia + SM19712 | 30 | 120.3 ± 9.5## |

*p<0.05, **p<0.01 vs. Sham. ##p<0.01 vs. Ischemia + Vehicle. Data are presented as mean ± S.E.M.

Table 3: Histopathological Findings (24h post-reperfusion) [6]

| Treatment Group | Dose (mg/kg) | Tubular Necrosis | Proteinaceous Casts | Medullary Congestion |

| Ischemia + Vehicle | - | Severe | Severe | Severe |

| Ischemia + SM19712 | 3 | Moderate | Moderate | Moderate |

| Ischemia + SM19712 | 10 | Mild | Mild | Mild |

| Ischemia + SM19712 | 30 | Minimal | Minimal | Minimal |

| Ischemia + Phosphoramidon | 10 | Severe | Severe | Severe |

Discussion and Future Directions

The preclinical data strongly suggest that SM19712 is a potent protective agent against ischemic acute renal failure in a rat model.[6] Its efficacy, demonstrated through the dose-dependent attenuation of renal dysfunction and histopathological damage, surpasses that of the conventional ECE inhibitor, phosphoramidon.[6] The complete suppression of the ischemia/reperfusion-induced increase in renal ET-1 content at a higher dose of SM19712 provides a clear mechanistic link between its therapeutic effect and the inhibition of the endothelin pathway.[6]

While these findings are promising, further research is warranted to fully elucidate the potential of SM19712. Future studies should aim to:

-

Investigate the therapeutic window: The current study focused on pre-treatment. Investigating the efficacy of SM19712 when administered after the ischemic event would be crucial for its clinical translatability.

-

Explore long-term outcomes: Assessing the impact of SM19712 on the progression to chronic kidney disease (CKD) following an AKI episode would provide valuable insights into its long-term benefits.

-

Evaluate different animal models: Testing the efficacy of SM19712 in other preclinical models of ischemic AKI, including larger animal models, would strengthen the evidence for its therapeutic potential.[8][9][10]

-

Conduct safety and toxicology studies: A comprehensive evaluation of the safety profile of SM19712 is a prerequisite for any potential clinical development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. JCI - Cellular pathophysiology of ischemic acute kidney injury [jci.org]

- 3. Endothelin-1 and the kidney: new perspectives and recent findings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pathophysiological role of endothelin in acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endothelin in ischemic acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective effect of SM-19712, a novel and potent endothelin converting enzyme inhibitor, on ischemic acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological Characterization of a Novel Sulfonylureid-Pyrazole Derivative, SM-19712, a Potent Nonpeptidic Inhibitor of Endothelin Converting Enzyme | Scilit [scilit.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Mouse model of ischemic acute kidney injury: technical notes and tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iv.iiarjournals.org [iv.iiarjournals.org]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of SM19712 Free Acid, an Endothelin-Converting Enzyme-1 Inhibitor

For Research Use Only.

Introduction

Endothelin-converting enzyme-1 (ECE-1) is a key metalloprotease in the endothelin biosynthetic pathway. It catalyzes the conversion of the inactive precursor, big endothelin-1 (B181129) (Big ET-1), into the highly potent vasoconstrictor and mitogen, endothelin-1 (ET-1). The ET-1 signaling cascade is implicated in a variety of physiological and pathophysiological processes, including regulation of vascular tone, cell proliferation, and inflammation. Elevated levels of ET-1 are associated with cardiovascular diseases, such as hypertension and atherosclerosis.[1] Inhibition of ECE-1, therefore, represents a promising therapeutic strategy for mitigating the effects of excessive ET-1 production.

SM19712 is a nonpeptidic inhibitor of endothelin-converting enzyme.[2] These application notes provide a detailed protocol for determining the in vitro inhibitory activity of SM19712 free acid against ECE-1 using a fluorescence-based assay. Additionally, a summary of the endothelin signaling pathway is presented to provide a broader context for the experimental work.

Data Presentation

The following table summarizes the reported in vitro activity of SM19712. Researchers can use this as a reference when determining the experimental concentration range for their assays.

| Compound | Target | Assay Type | IC50 (nM) | Selectivity |

| SM19712 | ECE-1 | Enzyme Inhibition Assay | 42 | Selective for ECE-1 over other metalloproteases (e.g., neutral endopeptidase 24.11 and angiotensin-converting enzyme) |

Endothelin-1 Signaling Pathway

Endothelin-1 is produced from its precursor, big ET-1, through the enzymatic action of ECE-1.[2][3] Once formed, ET-1 binds to two G protein-coupled receptors: endothelin receptor A (ETA) and endothelin receptor B (ETB).[2][3] Activation of these receptors on various cell types, including vascular smooth muscle cells, triggers a cascade of intracellular signaling events. This includes the activation of Gq-protein, leading to an increase in intracellular calcium (Ca2+) and subsequent cellular responses such as vasoconstriction and cell proliferation.[2][3][4]

Caption: Endothelin-1 signaling pathway and the inhibitory action of SM19712.

Experimental Protocols

This protocol describes a fluorescence-based in vitro assay to determine the inhibitory effect of this compound on ECE-1 activity. The assay is designed for a 96-well plate format, making it suitable for screening and determining the IC50 value of the inhibitor.

Materials and Reagents

-

Recombinant Human ECE-1 (e.g., R&D Systems, Cat# 1784-ZN)

-

Fluorogenic ECE-1 Substrate (e.g., a MOCAc-peptide substrate)

-

This compound

-

Phosphoramidon (B1677721) (positive control inhibitor)

-

Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission wavelengths compatible with the chosen substrate)

Experimental Workflow Diagram

Caption: Experimental workflow for the in vitro ECE-1 inhibition assay.

Detailed Protocol

-

Reagent Preparation:

-

Recombinant ECE-1: Reconstitute and dilute the recombinant human ECE-1 in Assay Buffer to the desired working concentration (e.g., 2X the final concentration).

-

This compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution series of the compound in Assay Buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and is typically ≤1%.

-

Positive Control: Prepare a stock solution and serial dilutions of phosphoramidon in the same manner as SM19712.

-

ECE-1 Substrate: Reconstitute the fluorogenic substrate in DMSO and then dilute to the working concentration (e.g., 2X the final concentration) in Assay Buffer. Protect the substrate solution from light.

-

-

Assay Procedure:

-

Add 50 µL of the serially diluted this compound, phosphoramidon, or vehicle (Assay Buffer with the same percentage of DMSO) to the wells of a 96-well black microplate.

-

Add 25 µL of the diluted recombinant ECE-1 enzyme solution to each well.

-

Include the following control wells:

-

100% Activity Control: 50 µL vehicle + 25 µL ECE-1

-

No Enzyme Control: 50 µL vehicle + 25 µL Assay Buffer

-

Positive Inhibitor Control: 50 µL phosphoramidon + 25 µL ECE-1

-

-

Gently tap the plate to mix and pre-incubate for 15-30 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 25 µL of the ECE-1 substrate solution to all wells. The final volume in each well will be 100 µL.

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence in kinetic mode for a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes. The excitation and emission wavelengths should be appropriate for the fluorogenic substrate used.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Subtract the rate of the "No Enzyme Control" from all other rates to correct for background fluorescence.

-

Calculate the percent inhibition for each concentration of SM19712 and phosphoramidon using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of 100% Activity Control)] x 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Troubleshooting

-

High Background Fluorescence: Ensure the substrate is protected from light. Check for autofluorescence of the test compound.

-

Low Signal: The enzyme concentration may be too low, or the enzyme may be inactive. Verify the activity of the recombinant ECE-1. The substrate concentration may also be suboptimal.

-

Inconsistent Results: Ensure accurate pipetting and thorough mixing. Maintain a constant temperature throughout the assay. Check for precipitation of the test compound at higher concentrations.

References

Application Notes and Protocols for SM19712 Free Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM19712 is a small molecule inhibitor of the nonpeptide endothelin converting enzyme (ECE), a key enzyme in the endothelin signaling pathway. Additionally, emerging research suggests its involvement in the modulation of the Wnt/β-catenin signaling pathway. These pathways are critical in various physiological and pathological processes, including vasoconstriction, cell proliferation, and differentiation. Dysregulation of these pathways has been implicated in diseases such as cancer and hypertension. Accurate and reproducible in vitro and in vivo experimentation with SM19712 is contingent upon proper dissolution and handling of the free acid form of the compound.

This document provides detailed protocols for the dissolution of SM19712 free acid to prepare stock and working solutions for experimental use. It also includes diagrams of the experimental workflow and relevant signaling pathways to aid in experimental design and data interpretation.

Quantitative Data Summary

| Solvent | Anticipated Solubility | Concentration Range (for stock solutions) | Notes |

| DMSO (Dimethyl Sulfoxide) | High | 1 mM - 50 mM | Recommended primary solvent for creating concentrated stock solutions. |

| Ethanol | Moderate to Low | 1 mM - 10 mM | May require warming. Use with caution as it can be toxic to some cell lines. |

| PBS (Phosphate-Buffered Saline) | Very Low | < 0.1 mM | Not recommended for initial dissolution. Working solutions can be prepared by diluting a DMSO stock solution into aqueous buffers like PBS. |

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

-

This compound powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-weighing Preparation: Before handling the compound, ensure a clean and dry workspace. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Weighing this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of 450 g/mol for calculation purposes; note: the actual molecular weight of SM19712 should be obtained from the supplier and used for precise calculations ), you would weigh 0.45 mg of the compound.

-

Dissolution in DMSO:

-

Transfer the weighed this compound to a sterile microcentrifuge tube.

-

Add the calculated volume of sterile DMSO to the tube. For the example above, add 100 µL of DMSO.

-

Cap the tube securely.

-

-

Solubilization:

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear. If necessary, brief sonication in a water bath can be used to aid dissolution.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.

-

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol describes the dilution of the concentrated DMSO stock solution to prepare working solutions in cell culture media.

Materials:

-

10 mM SM19712 stock solution in DMSO

-

Sterile cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile tubes for dilution

-

Pipettes and sterile filter tips

Procedure:

-

Thaw Stock Solution: Remove an aliquot of the 10 mM SM19712 stock solution from the freezer and allow it to thaw completely at room temperature.

-

Serial Dilution (Recommended): To achieve the desired final concentration in your experiment, it is best to perform a serial dilution of the stock solution in your cell culture medium. For example, to prepare a 10 µM working solution:

-

First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of sterile cell culture medium. This results in a 100 µM intermediate solution.

-

Next, add 10 µL of the 100 µM intermediate solution to 90 µL of cell culture medium to obtain a final volume of 100 µL at a concentration of 10 µM.

-

-

Direct Dilution (for higher concentrations): For higher working concentrations, a direct dilution may be appropriate. For example, to prepare a 100 µM working solution, add 1 µL of the 10 mM stock solution directly to 99 µL of cell culture medium.

-

Solvent Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples to account for any effects of the solvent on the cells.

-

Immediate Use: Prepare working solutions fresh for each experiment and use them immediately. Do not store diluted solutions in cell culture media for extended periods.

Visualizations

Caption: Workflow for dissolving SM19712 and preparing solutions.

Caption: Inhibition of ECE and modulation of Wnt pathways by SM19712.

SM19712 free acid stock solution preparation and storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM19712 is a potent, non-peptidic inhibitor of Endothelin-Converting Enzyme (ECE), a key metalloprotease in the endothelin (ET) signaling pathway. By blocking the conversion of the inactive precursor "big endothelin" into the biologically active vasoconstrictor endothelin-1 (B181129) (ET-1), SM19712 serves as a valuable tool for investigating the physiological and pathological roles of the endothelin system. These application notes provide detailed protocols for the preparation and storage of SM19712 free acid stock solutions to ensure reproducible and reliable experimental outcomes.

Physicochemical and Biological Properties

A comprehensive summary of the quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Chemical Name | 4-Chloro-N-[[(4-cyano-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl]benzenesulfonamide | N/A |

| Molecular Formula | C18H14ClN5O3S | [1] |

| Molar Mass | 415.86 g/mol | Calculated |

| CAS Number | 194542-49-9 | [1] |

| Biological Activity | Inhibitor of nonpeptide endothelin converting enzyme | [1] |

| Recommended Storage | -20°C | [1] |

Signaling Pathway of Endothelin-Converting Enzyme (ECE)

This compound exerts its inhibitory effect on the Endothelin-Converting Enzyme (ECE). The diagram below illustrates the canonical endothelin signaling pathway, highlighting the role of ECE.

Caption: Endothelin-Converting Enzyme (ECE) signaling pathway and the inhibitory action of SM19712.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in various biological assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous (ACS grade or higher)

-

Sterile, amber glass vials or polypropylene (B1209903) microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Protocol:

-

Determine the Desired Stock Concentration: Based on experimental needs, decide on the final concentration of the stock solution (e.g., 10 mM).

-

Calculate the Required Mass: Use the following formula to calculate the mass of this compound needed: Mass (mg) = Desired Concentration (mM) * Molar Mass ( g/mol ) * Volume (mL) / 1000 Example for a 10 mM stock in 1 mL: Mass (mg) = 10 mM * 415.86 g/mol * 1 mL / 1000 = 4.16 mg

-

Weighing the Compound: Carefully weigh the calculated amount of this compound powder using an analytical balance in a chemical fume hood.

-

Dissolution:

-

Add the weighed this compound to a sterile vial.

-

Add the calculated volume of anhydrous DMSO.

-

Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

-

Note: As specific solubility data for this compound in DMSO is not widely published, it is recommended to perform a small-scale solubility test first to ensure the desired concentration is achievable.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials or tubes.

-

Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

-

Store the aliquots at -20°C for long-term storage.[1]

-

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the logical workflow for preparing the this compound stock solution.

Caption: Workflow for the preparation of this compound stock solution.

Guidelines for Use in Cell-Based Assays

When using the this compound DMSO stock solution in aqueous cell culture media, it is crucial to avoid precipitation of the compound.

-

Serial Dilutions: It is recommended to perform initial serial dilutions of the DMSO stock solution in DMSO to lower the concentration before adding it to the final aqueous medium.

-

Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%, to minimize solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Safety Precautions

-

This compound is for research use only.

-

Handle the compound in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

By following these application notes and protocols, researchers can ensure the proper preparation and storage of this compound stock solutions, leading to more accurate and reproducible experimental results in the study of the endothelin signaling pathway.

References

Application Notes and Protocols for SM19712 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM19712 is a potent and selective nonpeptidic inhibitor of Endothelin Converting Enzyme (ECE). ECE is a key metalloprotease in the endothelin (ET) signaling pathway, responsible for the conversion of the inactive precursor, big endothelin-1 (B181129) (big ET-1), into the highly potent vasoconstrictor and mitogen, endothelin-1 (ET-1). By inhibiting ECE, SM19712 effectively blocks the production of mature ET-1, thereby modulating the downstream effects of the endothelin signaling cascade. These notes provide detailed information and protocols for the application of SM19712 in cell culture experiments to study the physiological and pathological roles of the endothelin system.

Quantitative Data Summary

The inhibitory potency of SM19712 has been determined in both cell-free and cell-based assays. This data is crucial for designing experiments to investigate the effects of ECE inhibition in various cell types.

| Parameter | Value | Assay System | Source |

| IC50 | 42 nM | ECE from rat lung microsomes (cell-free) | [1] |

| IC50 | 31 µM | Endogenous big ET-1 conversion in cultured porcine aortic endothelial cells (cell-based) | [1] |

| Effective Concentration Range | 1 - 100 µM | Cultured porcine aortic endothelial cells | [1][2] |

Note: The significant difference in IC50 values between the cell-free and cell-based assays highlights the importance of considering cellular uptake, metabolism, and target engagement within a cellular context when designing experiments. The cell-based IC50 of 31 µM is a more relevant starting point for determining the optimal concentration in your specific cell culture model.

Signaling Pathway

The endothelin signaling pathway plays a critical role in vasoconstriction, cell proliferation, and tissue remodeling. SM19712 acts at a pivotal point in this cascade.

Caption: Endothelin signaling pathway and the inhibitory action of SM19712.

Experimental Protocols